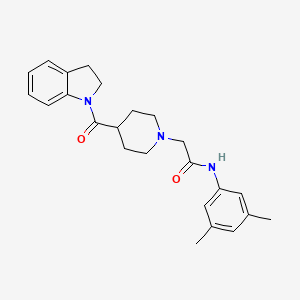

N-(3,5-dimethylphenyl)-2-(4-(indoline-1-carbonyl)piperidin-1-yl)acetamide

Description

N-(3,5-dimethylphenyl)-2-(4-(indoline-1-carbonyl)piperidin-1-yl)acetamide is a structurally complex acetamide derivative featuring a 3,5-dimethylphenyl group linked to a piperidine ring modified with an indoline-1-carbonyl moiety. Its synthesis and characterization would involve techniques such as IR, NMR, and mass spectrometry (EIMS), as seen in structurally related analogs .

Properties

IUPAC Name |

2-[4-(2,3-dihydroindole-1-carbonyl)piperidin-1-yl]-N-(3,5-dimethylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N3O2/c1-17-13-18(2)15-21(14-17)25-23(28)16-26-10-7-20(8-11-26)24(29)27-12-9-19-5-3-4-6-22(19)27/h3-6,13-15,20H,7-12,16H2,1-2H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBZWHOLGQRHGNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)CN2CCC(CC2)C(=O)N3CCC4=CC=CC=C43)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

N-(3,5-dimethylphenyl)-2-(4-(indoline-1-carbonyl)piperidin-1-yl)acetamide is a synthetic compound with potential pharmacological applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

- 3,5-Dimethylphenyl group : Enhances lipophilicity and potential receptor interactions.

- Indoline-1-carbonyl moiety : Contributes to its unique biological profile.

- Piperidine ring : Often associated with various pharmacological activities.

Research indicates that this compound interacts with specific molecular targets, including:

- Enzymatic Inhibition : It may inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases like cancer.

- Receptor Modulation : The compound could modulate receptor activity, affecting neurotransmitter systems and possibly offering neuroprotective effects.

Anticancer Properties

Studies have shown that N-(3,5-dimethylphenyl)-2-(4-(indoline-1-carbonyl)piperidin-1-yl)acetamide exhibits significant anticancer activity. For instance:

-

Cell Line Studies : In vitro tests demonstrated that the compound induced apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and FaDu (hypopharyngeal cancer).

Cell Line IC50 (µM) Mechanism of Action MCF-7 9.46 Induction of caspase-mediated apoptosis FaDu 12.91 Cell cycle arrest at G2/M phase

Antimicrobial Activity

Preliminary studies suggest potential antimicrobial effects against various pathogens. The compound's ability to disrupt bacterial cell membranes has been noted, although further research is necessary to quantify these effects.

Study 1: Anticancer Efficacy

A study conducted on the efficacy of the compound in MCF-7 cells revealed:

- Inhibition of Proliferation : The compound showed a dose-dependent reduction in cell viability.

- Mechanistic Insights : Increased levels of apoptotic markers such as caspase 9 were observed.

Study 2: Neuroprotective Effects

Another investigation assessed the neuroprotective potential of the compound in models of neurodegeneration:

-

Protective Effects Against Oxidative Stress : The compound reduced oxidative stress markers in neuronal cells.

Treatment Group Oxidative Stress Marker Reduction (%) Control - N-(3,5-dimethylphenyl)-2-(4-(indoline-1-carbonyl)piperidin-1-yl)acetamide 35%

Comparison with Similar Compounds

Notes

Data Limitations : Direct comparative data (e.g., IC₅₀, toxicity) for the target compound are absent in the provided evidence. Inferences are drawn from structural analogs.

Synthesis and Stability : highlights discontinuation of structurally related acetamides (e.g., tetrazolylthio derivatives), possibly due to stability issues. The target compound’s indoline-carbonyl group may offer improved stability over sulfonyl or tetrazolyl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.